8-Bromooctyl 8-bromooctanoate 8-Bromooctyl 8-bromooctanoate
Brand Name: Vulcanchem
CAS No.: 819883-35-7
VCID: VC16807852
InChI: InChI=1S/C16H30Br2O2/c17-13-9-5-1-2-7-11-15-20-16(19)12-8-4-3-6-10-14-18/h1-15H2
SMILES:
Molecular Formula: C16H30Br2O2
Molecular Weight: 414.2 g/mol

8-Bromooctyl 8-bromooctanoate

CAS No.: 819883-35-7

Cat. No.: VC16807852

Molecular Formula: C16H30Br2O2

Molecular Weight: 414.2 g/mol

* For research use only. Not for human or veterinary use.

8-Bromooctyl 8-bromooctanoate - 819883-35-7

Specification

CAS No. 819883-35-7
Molecular Formula C16H30Br2O2
Molecular Weight 414.2 g/mol
IUPAC Name 8-bromooctyl 8-bromooctanoate
Standard InChI InChI=1S/C16H30Br2O2/c17-13-9-5-1-2-7-11-15-20-16(19)12-8-4-3-6-10-14-18/h1-15H2
Standard InChI Key HOPHAQBHTOMBPG-UHFFFAOYSA-N
Canonical SMILES C(CCCCBr)CCCOC(=O)CCCCCCCBr

Introduction

Structural and Chemical Identity of 8-Bromooctyl 8-Bromooctanoate

8-Bromooctyl 8-bromooctanoate is a diester derivative featuring bromine atoms at the terminal positions of both the acyl and alkyl chains. Structurally, it consists of 8-bromooctanoic acid esterified with 8-bromooctanol. The compound’s systematic IUPAC name is octyl 8-bromooctanoate, with bromine substituents at the eighth carbon of both the carboxylic acid and alcohol components. Its molecular formula is C16H28Br2O2\text{C}_{16}\text{H}_{28}\text{Br}_2\text{O}_2, yielding a molecular weight of 412.21 g/mol.

The presence of two bromine atoms confers unique reactivity, making it a candidate for further functionalization in cross-coupling reactions or polymerization processes. Unlike its mono-brominated analogs, such as ethyl 8-bromooctanoate , this compound’s symmetrical structure may enhance its utility in creating branched polymers or dendrimers.

Synthesis Pathways and Optimization Strategies

While no direct synthesis of 8-bromooctyl 8-bromooctanoate has been reported, its preparation can be inferred from established methods for related brominated esters. The following three-step pathway, adapted from the synthesis of ethyl 8-bromooctanoate , provides a plausible route:

Step 1: Synthesis of 8-Bromooctanoic Acid

The initial step involves generating 8-bromooctanoic acid, a precursor common to both ethyl and octyl esters. As demonstrated in the patent CN113087623A , this is achieved through:

  • Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form diethyl 2-(6-bromohexyl)malonate.

  • Ester Hydrolysis and Decarboxylation: The malonate intermediate undergoes hydrolysis with a strong base (e.g., sodium hydroxide) followed by thermal decarboxylation to yield 8-bromooctanoic acid .

Key Parameters:

  • Temperature: Hydrolysis at 25–50°C and decarboxylation at 105–135°C .

  • Yield: ~73% for 8-bromooctanoic acid in optimized conditions .

Step 3: Esterification of 8-Bromooctanoic Acid with 8-Bromooctanol

The final step involves acid-catalyzed esterification:

8-Bromooctanoic Acid+8-BromooctanolH+8-Bromooctyl 8-Bromooctanoate+H2O\text{8-Bromooctanoic Acid} + \text{8-Bromooctanol} \xrightarrow{\text{H}^+} \text{8-Bromooctyl 8-Bromooctanoate} + \text{H}_2\text{O}

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid .

  • Molar Ratio: Acid catalyst at 1:40–100 relative to the carboxylic acid .

  • Temperature: 60–85°C under reflux .

  • Solvent: Excess 8-bromooctanol may serve as both reactant and solvent.

Expected Challenges:

  • Steric hindrance from the bulky octyl group may reduce reaction rates compared to ethyl esterification.

  • Purification may require fractional distillation or column chromatography due to high molecular weight.

Physicochemical Properties and Analytical Data

While experimental data for 8-bromooctyl 8-bromooctanoate are unavailable, properties can be extrapolated from structurally similar compounds:

PropertyEthyl 8-Bromooctanoate Predicted for 8-Bromooctyl 8-Bromooctanoate
Molecular Weight (g/mol)253.14412.21
Boiling Point (°C)245–250 (dec.)>300 (estimated)
SolubilityInsoluble in waterInsoluble in water, soluble in organic solvents (e.g., DCM, THF)
Density (g/cm³)1.25–1.301.35–1.40

Spectroscopic Characteristics:

  • 1^1H NMR: Expected signals include triplet peaks for terminal bromomethyl groups (δ\delta 3.4–3.5 ppm) and multiplet resonances for methylene chains (δ\delta 1.2–1.8 ppm) .

  • IR Spectroscopy: Strong absorption bands at ~1740 cm1^{-1} (ester C=O) and 650 cm1^{-1} (C-Br stretch).

Future Research Directions

  • Synthetic Optimization: Screening catalysts (e.g., enzymatic or ionic liquids) to improve esterification yields.

  • Application Testing: Evaluating performance in drug delivery systems or polymer matrices.

  • Toxicological Studies: Assessing ecotoxicology and occupational exposure limits.

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